2,4-Di-tert-butyl-5-ethylphenol

Descripción

Contextualization within the Field of Hindered Phenolic Compounds

Hindered phenolic compounds are a class of antioxidants that play a crucial role in inhibiting oxidation processes. Their defining characteristic is the presence of bulky alkyl groups, typically tert-butyl, ortho to the hydroxyl group on the phenol (B47542) ring. This steric hindrance significantly influences the reactivity of the hydroxyl group, enhancing its ability to scavenge free radicals while reducing its participation in unwanted side reactions.

The mechanism of action for hindered phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction of oxidation. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is further sterically shielded by the bulky alkyl groups, preventing it from initiating new oxidation chains.

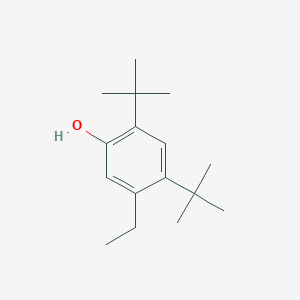

2,4-Di-tert-butyl-5-ethylphenol is a classic example of a hindered phenolic antioxidant. The two tert-butyl groups at positions 2 and 4 provide substantial steric hindrance around the hydroxyl group, making it an effective radical scavenger. The ethyl group at position 5 further modulates its physical and chemical properties, such as its solubility and volatility.

Significance of Alkylphenols in Research Disciplines

Alkylphenols are a broad family of organic compounds derived from the alkylation of phenols. wikipedia.org They are used in a wide array of industrial and commercial applications, serving as precursors for detergents, additives in plastics and fuels, and components in the manufacturing of fragrances and pharmaceuticals. wikipedia.org

In research, alkylphenols are investigated for their diverse biological activities. A prominent member of this family, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a close structural analog of this compound, has been identified as a secondary metabolite in numerous organisms, including bacteria, fungi, and plants. nih.gov Research has highlighted the potent antioxidant, anti-inflammatory, and antimicrobial properties of 2,4-DTBP. researchgate.netresearchgate.net

The study of alkylphenols also extends to environmental science, as their widespread use has led to their presence in various environmental compartments. nih.gov Concerns have been raised about their potential as endocrine-disrupting chemicals, which has spurred research into their environmental fate and biological effects. nih.govbcpp.orgresearchgate.net

Overview of Current Research Trajectories for this compound and its Analogs

Current research on this compound and its analogs primarily focuses on their antioxidant capabilities and their applications as stabilizers in various materials. For instance, hindered phenolic antioxidants are investigated for their ability to prevent the thermal degradation of polymers and to improve the stability of industrial oils and fuels.

A significant area of research involves the synthesis and evaluation of new hindered phenolic structures to develop more effective and specialized antioxidants. For example, studies have explored the synthesis of complex molecules like tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonate, which incorporates the 2,4-di-tert-butylphenol moiety, to create powerful antioxidants. researchgate.net

Furthermore, research into the biological activities of naturally occurring and synthetic alkylphenols continues to uncover potential therapeutic applications. The well-documented antioxidant and anticancer activities of 2,4-DTBP, for instance, motivate further investigation into the biological properties of its analogs, including this compound. biomedpharmajournal.org Studies have shown that 2,4-DTBP can exhibit significant radical scavenging activity, which is a key mechanism in its protective effects. thaiscience.info The comparison of the antioxidant activity of 2,4-DTBP with other well-known antioxidants like butylated hydroxytoluene (BHT) provides a benchmark for evaluating the efficacy of new derivatives. vinatiorganics.com

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

19245-41-1 |

|---|---|

Fórmula molecular |

C16H26O |

Peso molecular |

234.38 g/mol |

Nombre IUPAC |

2,4-ditert-butyl-5-ethylphenol |

InChI |

InChI=1S/C16H26O/c1-8-11-9-14(17)13(16(5,6)7)10-12(11)15(2,3)4/h9-10,17H,8H2,1-7H3 |

Clave InChI |

OATMJDXPGMCSRS-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |

SMILES canónico |

CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |

Otros números CAS |

19245-41-1 |

Origen del producto |

United States |

Advanced Analytical Techniques for the Characterization and Quantification of 2,4 Di Tert Butyl 5 Ethylphenol

Chromatographic Separation and Detection Methodologies

Chromatography is a cornerstone for the analysis of 2,4-Di-tert-butyl-5-ethylphenol, enabling its separation from other compounds and subsequent detection. The choice of chromatographic method depends on the sample matrix and the analytical objective, whether it is for purification or for quantification at trace levels.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of phenolic compounds like this compound. Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

In a study on the protective effects of sweet potato extract, the active component, 2,4-di-tert-butylphenol (B135424), was purified using HPLC. nih.gov The separation was achieved on a C18 μ-Bondapak column with a mobile phase run at a flow rate of 0.5 mL/min. nih.gov The detection was performed over a wavelength range of 200–800 nm, with a specific monitoring wavelength of 251.2 nm, where a significant peak for the compound appeared at a retention time of 40 minutes. nih.gov For similar compounds like 2,4-Di-tert-butyl-6-ethylphenol, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility is effective. sielc.com This methodology is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

Table 1: HPLC Parameters for the Analysis of 2,4-Di-tert-butylphenol and Related Compounds

| Parameter | Value | Reference |

| Column | C18 μ-Bondapak (3.9×150 mm) | nih.gov |

| Mobile Phase | Acetonitrile/Water mixture | sielc.com |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection Wavelength | 251.2 nm | nih.gov |

| Retention Time | 40 min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds such as this compound, even in complex matrices. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

GC-MS has been successfully used to determine the presence of 2,4-di-tert-butylphenol in various samples, including wine and human serum. oiv.intdiva-portal.org In the analysis of alkylphenols in wine, a headspace solid-phase microextraction (SPME) method was used for sample preparation, followed by GC-MS analysis. oiv.int The chromatographic separation was performed on a 5MS UI column (30 m x 0.25 mm x 0.25 μm) with a temperature program starting at 50°C and ramping up to 300°C. oiv.int For the analysis of synthetic phenolic antioxidants in human serum, a GC-MS method was developed that allowed for the quantification of 2,4-di-tert-butylphenol in the range of 2.20-3.33 ng/mL. diva-portal.org

In another study, GC-MS was used to identify the major phytochemical compounds in fractions of a plant extract. biomedpharmajournal.org 2,4-Di-tert-butylphenol was identified as a major component with a retention time of 22.17 minutes and an area percentage of 50.740 in one of the fractions. biomedpharmajournal.org

Table 2: GC-MS Parameters for the Analysis of 2,4-Di-tert-butylphenol

| Parameter | Value | Reference |

| Column | 5MS UI (30 m x 0.25 mm x 0.25 μm) | oiv.int |

| Injector Temperature | 260 °C | oiv.int |

| Oven Program | 50°C, then 10 °C/min up to 300 °C, hold for 3 min | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Flow Rate | 1 mL/min | oiv.int |

| Ionization Mode | Electron Ionization (EI) | diva-portal.org |

| Detection Mode | Selected Ion Monitoring (SIM) | diva-portal.org |

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the molecular structure at different levels, providing a comprehensive picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the elucidation of the molecular structure of organic compounds. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 2,4-di-tert-butylphenol has been well-documented. chemicalbook.com The spectrum shows distinct signals corresponding to the different protons in the molecule. The aromatic protons appear as doublets, with coupling constants that reveal their positions on the benzene (B151609) ring. chemicalbook.com The protons of the tert-butyl groups give rise to sharp singlets, and the hydroxyl proton appears as a broad singlet. chemicalbook.com

Table 3: ¹H NMR Chemical Shifts for 2,4-Di-tert-butylphenol

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| Aromatic H | 7.295 | d | J(A,B)=2.4 | chemicalbook.com |

| Aromatic H | 7.060 | dd | J(B,C)=8.2, J(A,B)=2.4 | chemicalbook.com |

| Aromatic H | 6.568 | d | J(B,C)=8.2 | chemicalbook.com |

| OH | 4.60 | s | - | chemicalbook.com |

| tert-butyl H | 1.414 | s | - | chemicalbook.com |

| tert-butyl H | 1.290 | s | - | chemicalbook.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2,4-di-tert-butylphenol displays characteristic absorption bands that confirm its phenolic structure. chemicalbook.comnist.gov

A broad absorption band in the region of 3650-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and position of this band can provide information about hydrogen bonding. C-H stretching vibrations of the aromatic ring and the alkyl groups are observed in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) is usually found around 1200 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of 2,4-di-tert-butylphenol shows a molecular ion peak [M]⁺ at an m/z of 206, corresponding to its molecular weight. researchgate.netnist.gov The fragmentation pattern is characterized by the loss of a methyl group (CH₃) to give a prominent peak at m/z 191, which is often the base peak. biomedpharmajournal.orgresearchgate.net This fragment corresponds to the stable benzylic carbocation formed after the cleavage of a C-C bond in one of the tert-butyl groups. Further fragmentation can lead to other characteristic ions.

In addition to EI, other ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, particularly when coupling liquid chromatography with mass spectrometry (LC-MS). massbank.eumassbank.eu These softer ionization methods can provide a more abundant molecular ion peak and different fragmentation patterns, offering complementary structural information.

Table 4: Key Mass Spectral Data for 2,4-Di-tert-butylphenol

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| EI | 206 ([M]⁺) | 191 ([M-CH₃]⁺) | biomedpharmajournal.orgresearchgate.netresearchgate.net |

| ESI (Negative) | 205 ([M-H]⁻) | - | massbank.eu |

| APCI (Positive) | 206 ([M]⁺) | 191, 149 | massbank.eu |

Chemical Reactivity, Degradation, and Environmental Fate of 2,4 Di Tert Butyl 5 Ethylphenol and Analogs

Oxidation Mechanisms of Hindered Phenols

Hindered phenols, a class of compounds characterized by bulky alkyl groups ortho to the hydroxyl group, function as highly effective antioxidants. vinatiorganics.comresearchgate.net Their primary mechanism involves terminating free-radical chain reactions by donating the hydrogen atom from their phenolic hydroxyl (-OH) group. partinchem.com This process neutralizes reactive free radicals, and the resulting phenoxy radical is sterically protected and stabilized by resonance, which limits its ability to initiate new oxidation chains. vinatiorganics.comresearchgate.net The effectiveness of a hindered phenol (B47542) as an antioxidant is influenced by the size and position of its substituents. researchgate.net

The initial step in the antioxidant action of a hindered phenol is the abstraction of the phenolic hydrogen atom by a free radical (ROO•), which forms a relatively stable phenoxy radical. This phenoxy radical can then undergo several transformation pathways. One significant pathway involves the formation of quinone-type structures. For instance, the oxidation of hindered phenols such as 2,6-di-tert-butyl-4-isopropylphenol can lead to the formation of stable quinone methides. researchgate.net Similarly, 2,6-di-tert-butylphenol (2,6-DTBP) can degrade under environmental conditions to form 2,6-di-tert-butyl-p-benzoquinone.

The phenoxy radicals can also react with other radicals or dimerize. In the presence of a copper(I) complex and oxygen, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been shown to undergo a radical carbon-carbon coupling reaction to form a dimeric product. researchgate.net These subsequent reactions of the initial phenoxy radical are crucial as they lead to stable, non-radical products, effectively terminating the oxidation cycle.

Steric hindrance is a defining feature of hindered phenols and plays a critical role in their antioxidant activity and reaction kinetics. The bulky tertiary-butyl groups positioned ortho to the hydroxyl group physically obstruct the reaction site. vinatiorganics.com This steric shielding makes it more difficult for larger molecules to react with the hydroxyl group, allowing for selective reactivity towards smaller, highly reactive free radicals. vinatiorganics.com

This structural feature not only contributes to the stability of the phenoxy radical formed after hydrogen donation but also influences the rate of oxidation. researchgate.net The presence of bulky substituents can slow down the reaction kinetics with certain oxidants. However, this same steric hindrance is what confers the high stability to the resulting phenoxy radical, preventing it from propagating the radical chain reaction. researchgate.net While thermodynamic properties like oxidation potential can be predictors of reactivity, other factors such as steric hindrance significantly influence the kinetics of reactions involving phenolic compounds and radicals like the hydroxyl radical (•OH). mdpi.com

Environmental Degradation Pathways of Phenolic Micropollutants

Phenolic compounds, including various alkylphenols, are recognized as environmental micropollutants due to their widespread industrial use and potential toxicity. semanticscholar.orgmdpi.com Their fate in the environment is of significant concern, leading to research into effective degradation methods, particularly for persistent analogs like 2,4-di-tert-butylphenol (2,4-DTBP).

Advanced Oxidation Processes (AOPs) are effective physicochemical methods for treating wastewater containing recalcitrant organic compounds like 2,4-DTBP. researchgate.net Among these, the ultraviolet/persulfate (UV/PS) process has been specifically evaluated for its ability to degrade 2,4-DTBP. In this process, persulfate (PS) is activated by UV light to generate powerful oxidizing radicals. researchgate.net

Studies have shown that the degradation of 2,4-DTBP is significantly promoted by increasing the dosage of persulfate. researchgate.net The primary reactive species responsible for the degradation in the UV/PS system is the sulfate radical (SO₄•⁻), with the hydroxyl radical (•OH) playing a minor role. researchgate.net The degradation process can be inhibited by the presence of natural organic matter and is also sensitive to pH, with degradation being suppressed as pH increases. researchgate.net

Table 1: Factors Influencing the Degradation of 2,4-Di-tert-butylphenol (2,4-DTBP) by UV/Persulfate (UV/PS) Process

| Factor | Effect on 2,4-DTBP Degradation | Reference |

|---|---|---|

| Persulfate (PS) Dosage | Increasing dosage promotes degradation. | researchgate.net |

| pH | Increasing pH suppresses degradation. | researchgate.net |

| Natural Organic Matter | Significantly inhibits degradation. | researchgate.net |

| Dominant Radical Species | Sulfate radical (SO₄•⁻) is the major contributor. | researchgate.net |

Ozonation is another highly effective AOP for the removal of phenolic micropollutants from wastewater. ijfmr.com The process has been successfully applied to degrade 2,4-DTBP, which is a notable micropollutant found in industrial effluents such as those from bamboo pulp and papermaking. nih.govresearchgate.net

Research indicates that ozone can degrade 2,4-DTBP very rapidly, with a reported second-order reaction rate constant of (1.80 ± 0.05) × 10⁵ M⁻¹·s⁻¹. nih.govresearchgate.net Complete removal of 2,4-DTBP (at an initial concentration of 5 mg/L) can be achieved with an ozone dosage exceeding 6 mg/L in a neutral medium. nih.govresearchgate.net The degradation is primarily driven by the direct reaction with molecular ozone through mechanisms of electrophilic substitution and 1,3-dipolar cycloaddition. nih.gov The efficiency of the process is influenced by the water matrix; for example, the presence of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions can promote the removal of 2,4-DTBP, whereas ammonium (NH₄⁺) and humic acid have an inhibitory effect. nih.gov Importantly, ozonation has been shown to reduce the toxicity of the wastewater. nih.govresearchgate.net

Table 2: Influence of Coexisting Chemicals on the Ozonation of 2,4-Di-tert-butylphenol (2,4-DTBP)

| Coexisting Chemical | Effect on Removal Performance | Reference |

|---|---|---|

| Chloride (Cl⁻) | Promotes removal | nih.gov |

| Bicarbonate (HCO₃⁻) | Promotes removal | nih.gov |

| Ammonium (NH₄⁺) | Inhibits removal | nih.gov |

| Humic Acid | Inhibits removal | nih.gov |

Biotransformation and Microbial Metabolism in Environmental Systems

Biotransformation by microorganisms is a key process in the natural attenuation of phenolic pollutants in soil and aquatic environments. nih.gov Both bacteria and fungi have demonstrated the ability to degrade various alkylphenols, although the specific metabolic pathways can differ based on the microbial species and the structure of the alkylphenol. nih.govresearchgate.net

The microbial degradation of long-chain alkylphenols has been studied extensively. Bacteria from the sphingomonads group are frequently identified as degraders of nonylphenol, employing an unusual ipso-substitution mechanism. nih.govresearchgate.netproquest.com Fungi, on the other hand, often utilize pathways involving alkyl chain oxidation and the formation of phenolic polymers, mediated by both intracellular and extracellular enzymes. nih.govresearchgate.net In the case of 2,4-DTBP, specific bacterial strains have been isolated from industrial wastewater that are capable of its degradation. A study identified four such isolates: Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp.. semanticscholar.org Among these, Lysinibacillus sp. demonstrated the highest degradation efficiency. semanticscholar.org The catabolism of other alkylphenols, such as 4-ethylphenol, in bacteria like Rhodococcus has been shown to proceed via a meta-cleavage pathway of the corresponding catechol derivative. frontiersin.org

Table 3: Bacterial Degradation of 2,4-Di-tert-butylphenol (2,4-DTBP) by Isolates from Industrial Wastewater

| Bacterial Isolate | Degradation Rate (after 7 days) | Reference |

|---|---|---|

| D2 (Pandoraea sp.) | 82.24% | semanticscholar.org |

| D3 (Lysinibacillus sp.) | 89.31% | semanticscholar.org |

| D5 (Serratia sp.) | 80.42% | semanticscholar.org |

| D7 (Bacillus sp.) | 74.13% | semanticscholar.org |

Initial concentration of 2,4-DTBP was 10 ppm.

Microbial Degradation of Alkylphenols by Specific Bacterial Strains

The biodegradation of sterically hindered alkylphenols, such as 2,4-di-tert-butylphenol, is a critical process in their environmental removal. Studies have successfully isolated and identified several bacterial strains capable of utilizing these compounds as a source of carbon and energy. These microorganisms have been sourced from environments with a history of industrial contamination, such as industrial wastewater treatment plants, suggesting an adaptive evolution to degrade such recalcitrant molecules.

Research has demonstrated that isolates belonging to the genera Pandoraea, Lysinibacillus, Serratia, and Bacillus can effectively degrade 2,4-DTBP. semanticscholar.org In laboratory settings, these bacteria, isolated from industrial wastewater, have shown significant degradation capabilities over a seven-day incubation period. One study found that Lysinibacillus sp. was particularly efficient, achieving the highest degradation rate among the tested strains. semanticscholar.org The degradation process involves the breakdown of the parent compound into various intermediate metabolites. semanticscholar.org

The general mechanism for the bacterial degradation of alkylphenols often commences with the enzymatic hydroxylation of the aromatic ring, which is then followed by oxidation and ring cleavage reactions. semanticscholar.org This process ultimately leads to the formation of smaller aromatic compounds and aliphatic acids that can be assimilated into central metabolic pathways. semanticscholar.org

The efficiency of 2,4-DTBP degradation by different bacterial isolates is detailed in the table below.

| Bacterial Isolate ID | Genus | Degradation Rate (%) after 7 days |

| D2 | Pandoraea sp. | 82.24% |

| D3 | Lysinibacillus sp. | 89.31% |

| D5 | Serratia sp. | 80.42% |

| D7 | Bacillus sp. | 74.13% |

| (Data sourced from a study on the biodegradation of 2,4-DTBP by bacteria from an industrial wastewater treatment plant. semanticscholar.org) |

Abiotic and Biotic Transformation Products in Aquatic Environments

In aquatic systems, 2,4-di-tert-butylphenol and its analogs are subject to both abiotic and biotic transformation processes that yield a variety of degradation products.

Abiotic Transformation: Abiotic degradation is primarily driven by physicochemical processes such as photolysis and advanced oxidation processes (AOPs). Photodegradation, or photolysis, involves the breakdown of chemical compounds by light. For instance, the analog 2,6-di-tert-butylphenol (2,6-DTBP) has been observed to transform into 2,5-di-tert-butylphenol (2,5-DTBP) and 2,6-di-tert-butyl-p-benzoquinone under environmental conditions. industrialchemicals.gov.au While one study noted a photolysis half-life for 2,4-DTBP of 20.8 hours, the specific photodegradation products were not analyzed. industrialchemicals.gov.au For the related compound 4-tert-butylphenol, direct photolysis has been shown to produce 4-tert-butylcatechol and a 4-tert-butylphenol dimer.

Advanced oxidation processes, such as the ultraviolet/persulfate (UV/PS) system, have also been evaluated for their effectiveness in degrading 2,4-DTBP. researchgate.net These systems generate highly reactive radicals, like hydroxyl and sulfate radicals, that can effectively break down the parent molecule. The degradation pathways in such systems are complex and lead to various transformation products, which can be identified through techniques like high-performance liquid chromatography combined with mass spectroscopy. researchgate.net

Biotic Transformation: Biotic transformation results from the metabolic activity of microorganisms. As discussed in the previous section, several bacterial strains can degrade 2,4-DTBP. The metabolic pathways have been investigated using gas chromatography-mass spectrometry (GC-MS) to identify the intermediate products. semanticscholar.org The biodegradation of 2,4-DTBP by bacterial isolates is understood to proceed through a series of steps, yielding several key types of metabolites. semanticscholar.org

The table below summarizes the identified transformation products of 2,4-DTBP and its analogs in various environmental processes.

| Parent Compound | Process | Transformation Products/Metabolites |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Microbial Degradation | Tert-butylphenols, Hydroquinone, Catechol, Aliphatic acids semanticscholar.org |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Photolysis | 2,5-Di-tert-butylphenol, 2,6-Di-tert-butyl-p-benzoquinone industrialchemicals.gov.au |

| 4-tert-butylphenol | Photolysis | 4-tert-butylcatechol, 4-tert-butylphenol dimer |

Comparative Analysis and Structure Activity Relationship Studies of Hindered Phenolic Compounds

Correlating Molecular Structure with Antioxidant Efficacy

The antioxidant capability of hindered phenolic compounds is fundamentally tied to their molecular structure. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals, thus terminating oxidative chain reactions. vinatiorganics.compartinchem.com The efficiency of this process is governed by several structural factors.

A defining feature of these antioxidants is the presence of bulky alkyl groups, typically tert-butyl groups, at one or both positions ortho to the hydroxyl group. partinchem.comvinatiorganics.com This "hindered" structure provides steric protection to the hydroxyl group, which makes it more selective towards reacting with target free radicals rather than other molecules. vinatiorganics.comvinatiorganics.com This steric hindrance is also crucial for stabilizing the resulting phenoxy radical formed after the hydrogen atom is donated. partinchem.com The bulky groups prevent the radical from participating in further unwanted reactions, enhancing its stability and, consequently, the antioxidant's effectiveness.

The antioxidant activity is influenced by five key factors:

The stability of the phenoxy radical formed after hydrogen donation. csic.esresearchgate.net

The number of hydrogen atoms the molecule can donate. csic.esresearchgate.net

The rate at which the phenol (B47542) donates the hydrogen atom. csic.esresearchgate.net

The ease with which the phenoxy radical can combine with other active free radicals. csic.esresearchgate.net

The potential formation of new antioxidant species after the initial hydrogen donation. csic.esresearchgate.net

Electron-donating groups attached to the aromatic ring, such as alkyl groups, enhance the electron density on the ring and the hydroxyl group through an inductive effect. nih.gov This effect can stabilize the phenoxy radical, making the parent compound a more effective antioxidant. nih.gov The stability of the formed phenoxy radical is paramount, as a more stable radical corresponds to a lower O-H bond dissociation enthalpy (BDE), facilitating easier hydrogen donation. nih.gov

Comparative Biological Activity Profiles of Alkylphenol Isomers and Analogs (e.g., with 2,6-Di-tert-butylphenol, 2,4-Di-tert-butylphenol (B135424), Butylated Hydroxytoluene)

The biological activities of alkylphenol isomers and analogs, including 2,4-Di-tert-butyl-5-ethylphenol, vary significantly based on their substitution patterns. While primarily known as antioxidants, these compounds exhibit a range of other biological effects.

2,4-Di-tert-butylphenol (2,4-DTBP) is a widely studied compound found in numerous organisms, including bacteria, fungi, and plants. semanticscholar.orgnih.govnih.gov It demonstrates potent antioxidant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net For instance, the antioxidant activity of Butylated Hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol, has been reported to be approximately twice as great as that of 2,4-DTBP. mdpi.com This difference is attributed to the two tert-butyl groups in BHT effectively protecting the hydroxyl group, which facilitates the formation of a stable phenoxy radical to quench free radicals. mdpi.comvinatiorganics.com

The table below provides a comparative overview of the reported biological activities of this compound and its common analogs.

| Compound | Key Biological Activities Reported | Supporting Research Insights |

|---|---|---|

| This compound | Antioxidant | Functions as a hindered phenolic antioxidant, though less studied than its analogs. Its structure suggests radical scavenging capabilities similar to other alkylphenols. |

| 2,6-Di-tert-butylphenol | Antioxidant, Neuroprotective nih.gov | Derivatives have shown potential in reducing oxidative toxicity in neuronal cells. nih.gov The symmetrical steric hindrance enhances antioxidant stability. |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Antioxidant, Anti-inflammatory, Antifungal, Anticancer nih.govsemanticscholar.orgresearchgate.net | Exhibits a wide range of bioactivities. nih.govsemanticscholar.org It can induce apoptosis in cancer cell lines by increasing the expression of genes like p53 and caspase 7. mdpi.com |

| Butylated Hydroxytoluene (BHT) | Antioxidant, Anti-inflammatory vinatiorganics.comnih.gov | A widely used food and industrial antioxidant. vinatiorganics.com Its antioxidant activity can be enhanced when used in combination with other phenols like BHA. mdpi.comresearchgate.net It demonstrates potent anti-inflammatory effects when combined with BHA. nih.gov |

Elucidating the Role of Substituent Type and Position on Chemical Reactivity and Biological Function

The type and position of substituents on the phenol ring are critical determinants of both chemical reactivity and biological function. The interplay between electronic and steric effects dictates the molecule's behavior.

Substituent Type:

Tert-butyl groups: These large, bulky groups provide significant steric hindrance. vinatiorganics.com When placed at the ortho positions (2 and 6), they maximize the protection of the hydroxyl group, leading to highly stable phenoxy radicals and effective antioxidant activity, as seen in BHT and 2,6-di-tert-butylphenol. nih.govvinatiorganics.com The tert-butyl group also acts as an electron-donating group via the inductive effect, which further stabilizes the phenoxy radical. nih.gov

Methyl/Ethyl groups: Smaller alkyl groups like methyl and ethyl also have an electron-donating inductive effect, which activates the aromatic ring. libretexts.org In BHT, the para-methyl group contributes to its antioxidant activity. csic.esresearchgate.net The methylene (B1212753) group of 2,6-di-tert-butyl-4-hydroxymethylphenol, for example, can also donate a hydrogen atom because it is activated by the aromatic ring and the hydroxyl group. csic.esresearchgate.net

Substituent Position: The position of alkyl groups significantly influences the compound's properties.

Ortho-substitution: Bulky groups at the ortho positions (C2 and C6) are key for high antioxidant efficacy due to steric hindrance. partinchem.comvinatiorganics.com

Para-substitution: The nature of the para-substituent (C4) is crucial. In many potent antioxidants like BHT, this position is occupied by an alkyl group that can participate in stabilizing the radical.

Meta-substitution: Substitution at the meta position (C3 or C5) has a different impact. For instance, in studies on the estrogenic activity of alkylphenols, the position of the alkyl group was found to be critical, with para-substituted phenols generally showing higher activity than meta- or ortho-substituted ones. nih.gov

The relationship between structure and function is summarized in the table below.

| Structural Feature | Effect on Chemical Reactivity | Effect on Biological Function |

|---|---|---|

| Bulky ortho-alkyl groups (e.g., tert-butyl) | Increases steric hindrance around the -OH group, stabilizing the phenoxy radical. partinchem.comvinatiorganics.com Slows down reaction rates with molecules other than free radicals. vinatiorganics.com | Enhances primary antioxidant (radical scavenging) activity. amfine.comuvabsorber.com |

| Electron-donating para-substituents (e.g., methyl, ethyl) | Increases electron density on the ring, facilitating H-atom donation from the -OH group. nih.govlibretexts.org | Modulates antioxidant potency. csic.esresearchgate.net |

| Position of alkyl group (para vs. meta vs. ortho) | Affects the stability of carbocation intermediates in electrophilic substitution reactions. libretexts.org Influences the accessibility of the phenolic ring. | Crucial for specific biological interactions, such as receptor binding, which underlies estrogenic activity. Para substitution is often optimal for estrogenicity. nih.gov |

| Number of hydroxyl groups | The number and location of -OH groups govern the antioxidant capacity. nih.gov | Compounds with multiple hydroxyl groups can exhibit strong antioxidant activity due to synergistic effects. csic.esresearchgate.net |

Advanced Research Applications and Broader Academic Implications of 2,4 Di Tert Butyl 5 Ethylphenol

Research in Materials Science as Stabilizing Agents (e.g., in polymer chemistry for related compounds)

The primary commercial and research interest in hindered phenols like 2,4-DTBP lies in their function as stabilizing agents. vinatiorganics.comnih.gov These compounds and their derivatives are widely used as antioxidants to protect a vast range of hydrocarbon-based products, particularly polymers, from degradation. vinatiorganics.comresearchgate.net

Detailed Research Findings: Phenolic antioxidants function by scavenging free radicals, which are highly reactive species that initiate the oxidative degradation of polymers. This process slows the rate of oxidation, thereby improving the shelf life and durability of the material. researchgate.net 2,4-DTBP itself is a crucial intermediate in the synthesis of more complex, higher molecular weight antioxidants. vinatiorganics.comwikipedia.org A prominent example is its use in the production of tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Antioxidant 168), which is a widely used secondary antioxidant in polyolefins such as polypropylene (B1209903) and polyethylene. vinatiorganics.com

Research in this area focuses on synthesizing new phenolic stabilizers and evaluating their performance. For instance, studies on 4,4'-Bis(2,6-di-tert-butylphenol), another related bisphenol antioxidant, have demonstrated its high efficiency in protecting isoprene (B109036) rubber and polypropylene during accelerated aging tests. researchgate.net The stabilizing action involves the antioxidant interacting with peroxide radicals to form a less reactive phenoxyl radical. researchgate.net The transformation products of these antioxidants can also play a role in the stabilization process, creating a multi-faceted protective mechanism. researchgate.net Given its structure, 2,4-Di-tert-butyl-5-ethylphenol would be expected to exhibit similar antioxidant properties, making it a candidate for research into new or modified polymer stabilizers.

Table 2: Application of Related Phenolic Compounds as Stabilizers in Polymer Chemistry

| Phenolic Compound | Application/Role | Polymers Stabilized |

|---|---|---|

| 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) | Intermediate for manufacturing other antioxidants. vinatiorganics.com | Polypropylene, Polyethylene, Polystyrene. vinatiorganics.com |

| Tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168) | Widely used secondary antioxidant. vinatiorganics.com | Polyolefins. vinatiorganics.com |

| 2,6-Di-tert-butyl-4-ethylphenol | Resin stabilizer and antioxidant. tcichemicals.com | General polymer applications. tcichemicals.com |

| 4,4'-Bis(2,6-di-tert-butylphenol) | High-performance antioxidant. researchgate.net | Isoprene Rubber, Polypropylene. researchgate.net |

| Butylated Hydroxytoluene (BHT) | Common antioxidant. researchgate.net | Rubbers, Plastics, Petroleum products. google.com |

Development of Analytical Methods for Environmental Monitoring (e.g., for related micropollutants)

The widespread use of alkylphenols as antioxidants and industrial intermediates has led to their detection as micropollutants in the environment. industrialchemicals.gov.auservice.gov.uk Consequently, a significant area of research involves developing sensitive and robust analytical methods to monitor their presence in various environmental matrices.

Detailed Research Findings: 2,4-DTBP is frequently detected in environmental samples, including river water, sediment, wastewater, and even drinking water. nih.govindustrialchemicals.gov.au Concentrations can range from nanograms to micrograms per liter in surface waters. industrialchemicals.gov.au For example, one study reported a concentration as high as 300 μg/L in the Laodao River in China, while measurements in Sweden found levels up to 0.12 μg/L. industrialchemicals.gov.au The compound is not readily biodegradable, showing negligible degradation in standard 28-day tests, which contributes to its persistence in the environment. industrialchemicals.gov.au

The development of analytical methods for these compounds typically involves sample extraction followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net These methods are essential for assessing the environmental fate and potential risks of these chemicals. For instance, studies on the bivalve Corbicula fluminea (Asian Clam) have used such methods to quantify the bioaccumulation of 2,4-DTBP from water and link it to biological effects like oxidative stress and inflammation in the organism's tissues. nih.gov While specific monitoring data for this compound is not available, the analytical methodologies developed for 2,4-DTBP and other alkylphenols would be directly applicable to its detection and quantification as an environmental micropollutant.

Table 3: Environmental Occurrence of the Related Compound 2,4-Di-tert-butylphenol (2,4-DTBP)

| Environmental Matrix | Reported Concentration Range | Location/Study Reference |

|---|---|---|

| Human Urine (U.S.) | 7.3–130 ng/mL. nih.gov | General population study. nih.gov |

| Surface Water (China) | Up to 300 µg/L. industrialchemicals.gov.au | Laodao River. industrialchemicals.gov.au |

| Surface Water (Sweden) | Up to 0.12 µg/L. industrialchemicals.gov.au | General survey. industrialchemicals.gov.au |

| Soil | Predicted to be immobile due to high sorption coefficient (KOC). industrialchemicals.gov.au | Based on physical properties. industrialchemicals.gov.au |

Contribution to Fundamental Organic Chemistry and Synthetic Methodology Development

The synthesis of substituted phenols like this compound is rooted in fundamental organic chemistry reactions and contributes to the development of new synthetic methodologies. The alkylation of phenols is a classic and well-studied reaction class that continues to be refined for efficiency and selectivity.

Detailed Research Findings: The industrial synthesis of 2,4-DTBP is typically achieved via the Friedel-Crafts alkylation of phenol (B47542). wikipedia.org This reaction uses isobutylene (B52900) as the alkylating agent, catalyzed by a strong acid. wikipedia.org Research in this area explores the use of various catalysts, including liquid acids like triflic acid and solid acids such as zeolites, to improve yield, selectivity, and ease of separation. wikipedia.org The isobutylene can be generated in situ from more easily handled liquid precursors like tert-butyl alcohol, which adds another layer to the optimization of the synthetic process. wikipedia.org

Furthermore, these substituted phenols serve as versatile starting materials for more complex molecules. For example, synthetic routes have been developed to produce 5-amino-2,4-di-tert-butylphenol (B1521839) from 2,4-di-tert-butylphenol. This amino derivative is a key intermediate in the synthesis of Ivacaftor, a pharmaceutical agent used to treat cystic fibrosis. google.com The development of these multi-step synthetic pathways, which may involve nitration, reduction, and other functional group interconversions, represents a significant contribution to synthetic methodology. google.comchemicalbook.com The synthesis of this compound would similarly rely on these foundational alkylation principles, potentially involving the sequential or directed alkylation of phenol or an ethylphenol precursor.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,4-Di-tert-butyl-5-ethylphenol in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation of phenol derivatives using tert-butyl groups under Friedel-Crafts conditions. For example, equilibrium studies in phenol-tert-butylphenol systems suggest optimizing reaction temperatures (120–150°C) and acid catalysts (e.g., AlCl₃) to enhance regioselectivity . Structural characterization via X-ray crystallography (as demonstrated for analogous tert-butylphenols) is critical to confirm substituent positions and purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- GC-MS : Used for purity assessment (>95% GC) and identification of volatile byproducts .

- ¹H/¹³C NMR : Assign peaks based on tert-butyl group shielding effects (e.g., δ ~1.3 ppm for tert-butyl protons) .

- X-ray Crystallography : Resolves steric effects and confirms substituent orientation in crystalline states .

Q. What quality control protocols ensure the purity of this compound in research applications?

- Methodological Answer :

- Reference Standards : Cross-validate against pharmacopeial standards (e.g., USP/EP) using HPLC with UV detection .

- Batch Analysis : Perform triplicate GC runs to ensure <5% variability in retention times and impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., calorimetry at 25°C) and compare with historical data .

- Multi-Technique Validation : Use DSC for enthalpy measurements and DFT calculations to model steric effects on thermodynamic stability .

- Contradiction Frameworks : Apply iterative qualitative analysis to identify outliers, as outlined in social science research methodologies .

Q. What are the challenges in determining the crystalline structure of this compound, and how can they be addressed?

- Methodological Answer :

- Steric Hindrance : Bulky tert-butyl groups reduce crystal symmetry, requiring high-resolution synchrotron X-ray sources for accurate diffraction patterns .

- Data Interpretation : Use software like SHELX to refine disordered positions and validate via R-factor convergence (<0.05) .

Q. How does the steric hindrance from tert-butyl groups influence the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates in hydrogenation or oxidation reactions; tert-butyl groups slow electron transfer due to steric blockade of active sites .

- Computational Modeling : Employ molecular dynamics simulations to visualize steric effects on transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.